molecular formula C17H14ClNO B3171443 5-Chloro-2-(1-naphthylmethoxy)aniline CAS No. 946682-48-0

5-Chloro-2-(1-naphthylmethoxy)aniline

Cat. No.: B3171443
CAS No.: 946682-48-0
M. Wt: 283.7 g/mol
InChI Key: FFOFBYIFVGHVBO-UHFFFAOYSA-N
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Description

5-Chloro-2-(1-naphthylmethoxy)aniline is an aromatic amine derivative featuring a chlorine atom at the 5-position and a 1-naphthylmethoxy group at the 2-position of the benzene ring. The naphthylmethoxy substituent comprises a naphthalene moiety linked via a methylene bridge to an oxygen atom, conferring significant steric bulk and lipophilicity. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological receptors like Nurr1 .

Properties

IUPAC Name

5-chloro-2-(naphthalen-1-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c18-14-8-9-17(16(19)10-14)20-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOFBYIFVGHVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(1-naphthylmethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2-(1-naphthylmethoxy)aniline involves its interaction with specific molecular targets and pathways. For example, in proteomics research, it may interact with proteins to elucidate their structure and function . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Applications/Properties References
5-Chloro-2-(1-naphthylmethoxy)aniline 1-Naphthylmethoxy ~313.8 (calculated) Pharmaceutical intermediates; high lipophilicity enhances blood-brain barrier penetration
5-Chloro-2-(trifluoromethyl)aniline Trifluoromethyl 195.56 Chemical synthesis; electron-withdrawing CF3 group enhances stability
5-Chloro-2-(4-chlorophenoxy)aniline 4-Chlorophenoxy 263.1 (calculated) Industrial applications; global market growth projected through 2025
5-Chloro-2-(1H-pyrazol-5-yl)aniline Pyrazol-5-yl 209.6 (calculated) Research chemicals; safety data available (GHS-compliant)
5-Fluoro-2-(1-naphthylmethoxy)aniline 1-Naphthylmethoxy (F at 5) ~297.3 (calculated) Analogous to target compound; fluorine substitution alters pharmacokinetics
5-Chloro-2-(nonylsulfanyl)aniline Nonylsulfanyl 285.88 Agrochemical research; sulfur-containing substituent influences redox properties

Physicochemical Properties

  • Lipophilicity : The naphthylmethoxy group in the target compound significantly increases logP (estimated ~4.5), making it more lipophilic than analogs like 5-chloro-2-(trifluoromethyl)aniline (logP ~2.8) . This property is critical for drug candidates targeting central nervous system receptors.
  • Reactivity : The electron-donating methoxy group activates the benzene ring toward electrophilic substitution, but steric hindrance from the naphthyl group may limit regioselectivity. In contrast, the trifluoromethyl group in 5-chloro-2-(trifluoromethyl)aniline deactivates the ring, reducing reactivity .

Biological Activity

5-Chloro-2-(1-naphthylmethoxy)aniline is a compound with the molecular formula C17H14ClNOC_{17}H_{14}ClNO and a molecular weight of approximately 283.76 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and proteomics. The structure features a chloro group and a naphthylmethoxy moiety, which may influence its interaction with biological targets.

The biological activity of 5-Chloro-2-(1-naphthylmethoxy)aniline is primarily attributed to its ability to interact with specific proteins and enzymes. Such interactions can lead to alterations in enzymatic activities or modulation of protein functions, which are crucial for various physiological processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 5-Chloro-2-(1-naphthylmethoxy)aniline. For instance, research has indicated that compounds with similar structures exhibit significant cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various pathways such as the modulation of signaling cascades.

Case Studies

  • Cytotoxicity Studies : In vitro assays demonstrated that 5-Chloro-2-(1-naphthylmethoxy)aniline exhibits dose-dependent cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, showing promising results compared to standard chemotherapeutic agents.
  • DNA Binding Affinity : Studies employing fluorescence spectroscopy revealed that this compound can bind to DNA, potentially interfering with replication and transcription processes. This binding affinity was quantified using binding constants derived from competitive displacement assays.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds can provide insights into the unique biological activity of 5-Chloro-2-(1-naphthylmethoxy)aniline. For example:

Compound NameStructure DescriptionBiological Activity
5-Chloro-2-methoxyanilineContains methoxy instead of naphthylModerate cytotoxicity
4-Chloro-3-(1-naphthyloxy)anilineDifferent substitution patternLower anticancer activity
3-Chloro-2-(naphthyloxy)anilineVarying chlorine positionEnhanced DNA binding

Safety and Handling

5-Chloro-2-(1-naphthylmethoxy)aniline is classified as an irritant. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles.

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